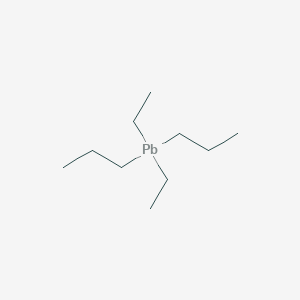
N,N'-bis(2,4-dinitrophenyl)octane-1,8-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-bis(2,4-dinitrophenyl)octane-1,8-diamine is an organic compound characterized by the presence of two dinitrophenyl groups attached to an octane-1,8-diamine backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(2,4-dinitrophenyl)octane-1,8-diamine typically involves the reaction of octane-1,8-diamine with 2,4-dinitrochlorobenzene. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like ethanol or methanol and are conducted at elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of N,N’-bis(2,4-dinitrophenyl)octane-1,8-diamine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification of the final product is achieved through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
N,N’-bis(2,4-dinitrophenyl)octane-1,8-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The dinitrophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can react with the dinitrophenyl groups under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
N,N’-bis(2,4-dinitrophenyl)octane-1,8-diamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of N,N’-bis(2,4-dinitrophenyl)octane-1,8-diamine involves its interaction with molecular targets such as enzymes and proteins. The dinitrophenyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
- N,N’-bis(2-nitrophenyl)octane-1,8-diamine
- N,N’-bis(4-nitrophenyl)octane-1,8-diamine
- N,N’-bis(2,4-dinitrophenyl)hexane-1,6-diamine
Uniqueness
N,N’-bis(2,4-dinitrophenyl)octane-1,8-diamine is unique due to its specific structural features, including the presence of two dinitrophenyl groups and an octane-1,8-diamine backbone. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications.
属性
CAS 编号 |
21653-94-1 |
|---|---|
分子式 |
C20H24N6O8 |
分子量 |
476.4 g/mol |
IUPAC 名称 |
N,N'-bis(2,4-dinitrophenyl)octane-1,8-diamine |
InChI |
InChI=1S/C20H24N6O8/c27-23(28)15-7-9-17(19(13-15)25(31)32)21-11-5-3-1-2-4-6-12-22-18-10-8-16(24(29)30)14-20(18)26(33)34/h7-10,13-14,21-22H,1-6,11-12H2 |
InChI 键 |
ZWHWOPMUJCIDFV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCCCCCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


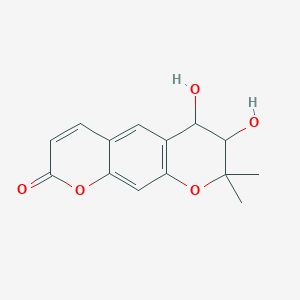

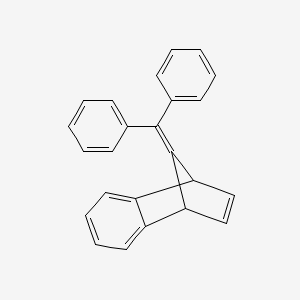
![2-(Acetyloxy)-1-[1,2-di(acetyloxy)ethyl]-3,3-di(ethylthio)propyl acetate](/img/structure/B14146345.png)

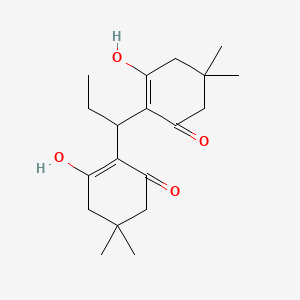
![N'-(2-cyanoethyl)-N-[4-(1H-imidazol-5-yl)phenyl]methanimidamide](/img/structure/B14146349.png)
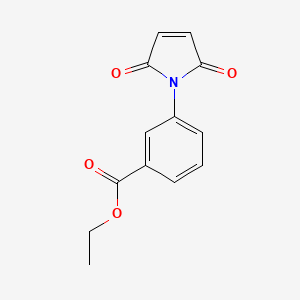
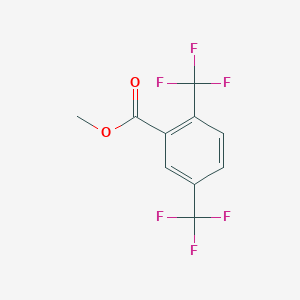
![N'-[(E)-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B14146357.png)
![[4-(3-bromophenyl)-1H-pyrazol-5-yl]-(oxiran-2-yl)methanone](/img/structure/B14146359.png)

![Thieno[3,4-d]-1,3-dioxol-4-ol, tetrahydro-2,2-dimethyl-, 4-acetate, (3aR,6aS)-](/img/structure/B14146365.png)
